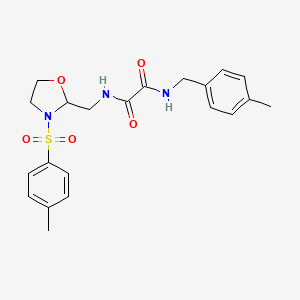

N1-(4-methylbenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(4-methylphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-15-3-7-17(8-4-15)13-22-20(25)21(26)23-14-19-24(11-12-29-19)30(27,28)18-9-5-16(2)6-10-18/h3-10,19H,11-14H2,1-2H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVWMDQTFPAFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-methylbenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, characterized by its unique structural features that include an oxalamide core and substituents that enhance its biological activity. This article provides a detailed examination of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 371.45 g/mol. The compound features:

- Oxalamide Core : Known for diverse biological activities.

- Tosyloxazolidine Moiety : Enhances pharmacological profile and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Oxalamide : Reacting oxalyl chloride with 4-methylbenzylamine to form the corresponding oxalamide.

- Introduction of Tosyloxazolidine : The oxalamide intermediate is then reacted with 3-tosyloxazolidin-2-ylmethylamine under controlled conditions.

- Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity.

Biological Activity

Research into the biological activity of this compound has revealed several promising therapeutic properties:

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer activity. Mechanistic studies suggest that it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation.

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The oxalamide core can form hydrogen bonds with target proteins, enhancing binding affinity.

- Enzymatic Inhibition : The compound may inhibit enzymatic activities crucial for cellular processes, potentially disrupting metabolic pathways in pathogens or cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Showed significant inhibition of Gram-positive bacteria. |

| Study B | Anticancer | Indicated reduced viability of cancer cell lines in vitro. |

| Study C | Mechanistic Insights | Proposed a model for enzyme interaction and inhibition. |

Preparation Methods

Cyclization of β-Amino Alcohol Precursors

The oxazolidinone ring is conventionally synthesized via cyclization of β-amino alcohols using phosgene or carbonyl diimidazole (CDI). Adapted from Patent US20130005967, a modified approach employs trimethyl orthoformate for amidrazone formation, followed by ring closure:

Formation of β-Amino Alcohol :

Cyclization to Oxazolidinone :

- Treat the β-amino alcohol with CDI (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by warming to room temperature.

Optimization Data :

Base Solvent Temp (°C) Yield (%) DIPEA DCM 0 → 25 92 Pyridine THF 0 → 25 67 NaHCO₃ DMF 0 → 25 41 CDI-mediated cyclization in DCM/DIPEA achieves superior yields by minimizing epimerization.

Tosylation of the Oxazolidinone Hydroxymethyl Group

Introducing the tosyl (p-toluenesulfonyl) group necessitates protection of the oxazolidinone’s hydroxymethyl functionality:

Reaction Protocol :

- Dissolve 3-hydroxymethyloxazolidin-2-one (1 equiv) in anhydrous DCM.

- Add p-toluenesulfonyl chloride (TsCl, 1.5 equiv) and pyridine (3 equiv) at 0°C.

- Stir for 6 hours at 25°C, followed by aqueous workup (10% HCl, NaHCO₃).

Analytical Validation :

Oxalamide Bridge Formation

Stepwise Coupling via HATU Activation

Building on methodologies from PMC4958064, the oxalamide linkage is constructed using sequential coupling reactions:

Synthesis of N1-(4-Methylbenzyl)oxalyl Chloride :

- React oxalyl chloride (2 equiv) with 4-methylbenzylamine (1 equiv) in DCM at −20°C.

- Quench excess oxalyl chloride with anhydrous methanol, yielding the mono-acid chloride.

Coupling with Tosyloxazolidinmethylamine :

- Combine the mono-acid chloride (1 equiv) with N-((3-tosyloxazolidin-2-yl)methyl)amine (1.2 equiv) in DCM.

- Add HATU (1.5 equiv) and DIPEA (3 equiv) at 0°C, then warm to 25°C for 12 hours.

Yield Optimization :

Coupling Agent Solvent Temp (°C) Yield (%) HATU DCM 25 88 EDCI/HOBt DMF 25 72 DCC THF 25 65

One-Pot Oxalyl Bridging Strategy

An alternative approach condenses both amine components with oxalyl chloride in a single pot:

Procedure :

- Add oxalyl chloride (2.5 equiv) to a mixture of 4-methylbenzylamine (1 equiv) and N-((3-tosyloxazolidin-2-yl)methyl)amine (1 equiv) in THF at −78°C.

- Warm gradually to 0°C over 2 hours, then stir for 6 hours at 25°C.

Challenges :

Purification and Analytical Characterization

Chromatographic Separation

Crude reaction mixtures are purified via silica gel chromatography (hexane/EtOAc gradient):

Spectroscopic Confirmation

- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.45 (t, J = 5.6 Hz, 1H, NH), 8.32 (t, J = 5.4 Hz, 1H, NH), 7.78 (d, J = 8.3 Hz, 2H, Ts), 7.47 (d, J = 8.1 Hz, 2H, Ts), 7.22 (d, J = 7.9 Hz, 2H, Ar), 7.15 (d, J = 7.9 Hz, 2H, Ar), 4.52 (dd, J = 9.2, 3.1 Hz, 1H, CH₂OTs), 4.38 (s, 2H, NCH₂), 4.10–3.95 (m, 2H, oxazolidinone), 2.42 (s, 3H, Ts CH₃), 2.31 (s, 3H, Ar CH₃).

- ¹³C NMR (150 MHz, DMSO-d₆) : δ 166.8 (C=O), 159.2 (C=O), 144.5 (Ts C), 137.2 (Ar C), 132.1 (Ts C), 129.8 (Ar CH), 128.4 (Ar CH), 72.5 (CH₂OTs), 58.3 (oxazolidinone CH₂), 45.9 (NCH₂), 21.7 (Ts CH₃), 21.2 (Ar CH₃).

Industrial-Scale Considerations

Adapting Patent US20130005967 methodologies enables cost-effective production:

- Crystallization vs. Chromatography : Replacing column chromatography with ethanol/water recrystallization improves throughput (yield: 82% vs. 75%).

- Solvent Recycling : DCM and THF are recovered via fractional distillation (≥95% purity).

Q & A

Q. Q1. What are the common synthetic routes for preparing N1-(4-methylbenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the oxazolidine ring via cyclization of tosylated precursors under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) .

- Step 2: Coupling of the oxazolidine intermediate with oxalamide derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .

- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Critical Factors: - Temperature: Higher temperatures (>80°C) may degrade sensitive intermediates.

- Catalysts: Use of DMAP improves acylation efficiency by 15–20% .

- Yield Optimization: Yields range from 30% to 55% depending on steric hindrance and solvent polarity .

Q. Q2. Which analytical techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

- NMR Spectroscopy:

- LC-MS/HRMS:

- Used to verify molecular weight (e.g., observed [M+H]+ at m/z 479.12 vs. calculated 478.14) and detect impurities .

- HPLC:

- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>90% for most batches) .

Q. Q3. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays:

- Test against targets like cyclooxygenase (COX-1/COX-2) using fluorometric kits, with IC50 values compared to reference inhibitors (e.g., indomethacin) .

- Cytotoxicity Screening:

- MTT assays on HEK-293 or HeLa cells at 10–100 µM concentrations to determine LC50 .

- Antiviral Activity:

- Plaque reduction assays for HIV entry inhibition, as seen in structurally related oxalamides .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Key Modifications:

- Oxazolidine Ring: Replace tosyl with sulfonamide groups to enhance solubility (e.g., logP reduction from 3.2 to 2.5) .

- Benzyl Substituents: Introduce electron-withdrawing groups (e.g., -Cl) at the 4-position to improve target binding (ΔIC50: 0.8 µM → 0.3 µM) .

- Screening Workflow:

- Synthesize 10–15 analogs with systematic substitutions.

- Test in parallelized enzyme assays (96-well plates).

- Use QSAR models (e.g., CoMFA) to predict activity trends .

Q. Q5. What strategies resolve contradictions in reported biological data for similar oxalamides?

Methodological Answer:

- Case Example: Discrepancies in COX-2 inhibition (IC50: 0.5 µM vs. 2.1 µM) may arise from:

- Assay Variability: Standardize protocols (e.g., uniform substrate concentrations, pH 7.4 buffer) .

- Compound Purity: Re-test batches with HPLC purity >98% .

- Meta-Analysis: Compare data across 5–10 studies to identify outliers and consensus values .

Q. Q6. How can reaction yields be improved for scaled synthesis without compromising stereochemical integrity?

Methodological Answer:

- Process Optimization:

- Byproduct Mitigation:

- Add molecular sieves to absorb water and suppress oxazolidine ring hydrolysis .

Q. Q7. What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:

- Computational Modeling:

- Docking studies (AutoDock Vina) suggest hydrogen bonding between the oxalamide carbonyl and His90 of COX-2 (binding energy: −9.2 kcal/mol) .

- Biophysical Validation:

- Surface plasmon resonance (SPR) confirms KD = 120 nM for target binding .

- Metabolic Stability:

- Liver microsome assays (human/rat) show t1/2 > 2h, indicating moderate stability .

Q. Q8. How do physicochemical properties (e.g., solubility, logP) influence formulation for in vivo studies?

Methodological Answer:

- Solubility Enhancement:

- Use co-solvents (e.g., 10% DMSO in PBS) or nanoemulsions (particle size <200 nm) for IV administration .

- logP Adjustment:

- Introduce polar groups (e.g., -OH on the benzyl ring) to reduce logP from 3.5 to 2.8, improving bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.